

Assessing the Off-Target Binding Profile of SR144528: A Comparative Guide

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Compound of Interest		
Compound Name:	CB2 receptor antagonist 1	
Cat. No.:	B12411826	Get Quote

For researchers and drug development professionals, understanding the selectivity of a pharmacological tool is paramount to interpreting experimental results and predicting potential clinical effects. This guide provides a detailed comparison of the off-target binding profile of SR144528, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist, with other commonly used CB2 receptor ligands, AM630 and JTE-907.[1][2][3][4]

Executive Summary

SR144528 exhibits a highly selective binding profile for the CB2 receptor.[5][6] Extensive screening has demonstrated minimal interaction with a wide array of other receptors, ion channels, and enzymes at concentrations typically used in vitro and in vivo.[5][6][7] While some off-target activities have been reported at micromolar concentrations, its high affinity for the CB2 receptor allows for its use at nanomolar concentrations where off-target effects are less likely.[8] This contrasts with other CB2 ligands like AM630, which has shown more pronounced off-target effects.[9][10][11]

Comparative Binding Profiles

The following tables summarize the quantitative data on the binding affinities of SR144528 and its alternatives at the cannabinoid receptors (CB1 and CB2) and other potential off-targets.

Table 1: Cannabinoid Receptor Binding Affinities



Compound	CB1 Receptor (Ki, nM)	CB2 Receptor (Ki, nM)	Selectivity (CB1/CB2)
SR144528	~400[5][6]	0.6[1][5][6]	~700[5]
AM630	~5000[11]	31.2[11]	~160[3]
JTE-907	>1000[12]	0.38 (rat), 1.55 (mouse), 35.9 (human)[4][12]	>2760 (rat), >684 (mouse), >66 (human) [12]

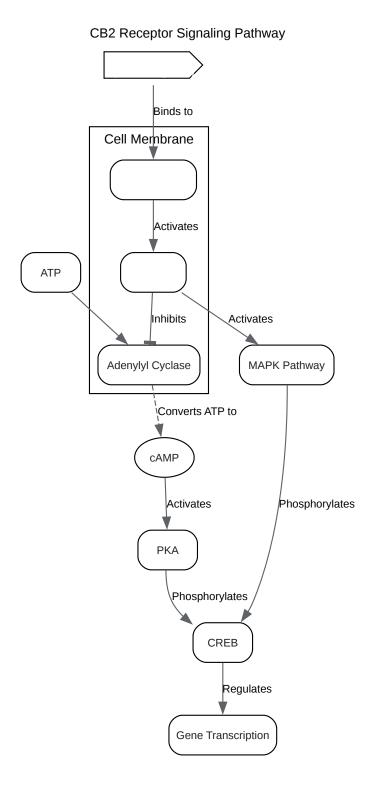
Table 2: Reported Off-Target Activities of SR144528

Target	Activity	Reported Concentration
Acyl CoA:cholesterol acyltransferase (ACAT)	Inhibition	IC50 = 3.6 μM[8][13]
Adenosine A3 Receptor (A3AR)	Interaction	Micromolar concentrations[8]
Phosphodiesterase 5 (PDE5)	Interaction	Micromolar concentrations[8]

Signaling Pathways and Experimental Workflow

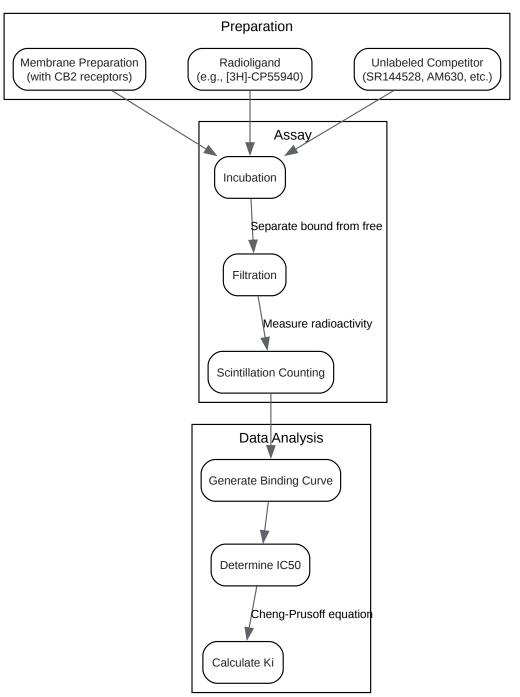
To understand the functional consequences of receptor binding, it is crucial to visualize the downstream signaling pathways. Additionally, a clear understanding of the experimental workflow for assessing binding affinity is essential for data interpretation.







Radioligand Binding Assay Workflow



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